molecular formula C14H15N3O3S B12753331 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester CAS No. 81960-08-9

4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester

Cat. No.: B12753331
CAS No.: 81960-08-9
M. Wt: 305.35 g/mol
InChI Key: CISUIQAESGTLFT-UHFFFAOYSA-N
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Description

4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines pyridine, thiazine, and carboxylic acid functionalities, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Thiazine Ring Formation: The thiazine ring can be constructed via cyclization reactions involving sulfur-containing reagents.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

    Esterification: Conversion of the carboxylic acid to its ethyl ester form using ethanol and acid catalysts.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be explored for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising for the treatment of various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrido(3,2-e)-1,3-thiazine Derivatives: Compounds with similar core structures but different substituents.

    Carboxylic Acid Esters: Compounds with similar ester functionalities but different ring systems.

Uniqueness

The uniqueness of 4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester lies in its combination of pyridine, thiazine, and carboxylic acid functionalities

Properties

CAS No.

81960-08-9

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

ethyl 7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[3,2-e][1,3]thiazine-6-carboxylate

InChI

InChI=1S/C14H15N3O3S/c1-4-6-15-14-17-11(18)10-7-9(13(19)20-5-2)8(3)16-12(10)21-14/h4,7H,1,5-6H2,2-3H3,(H,15,17,18)

InChI Key

CISUIQAESGTLFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(S2)NCC=C)C

Origin of Product

United States

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